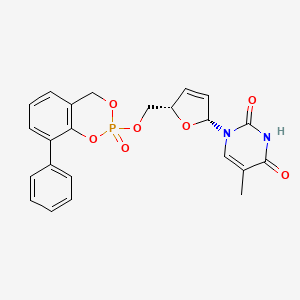

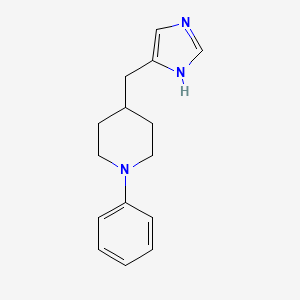

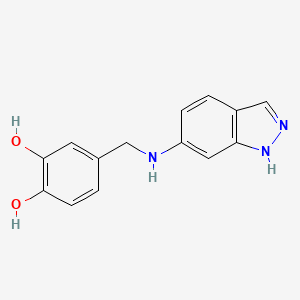

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

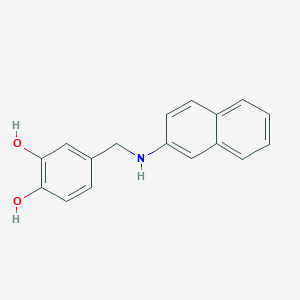

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルは、インドール誘導体のクラスに属する複雑な有機化合物です。インドール誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。 この化合物は、天然物や医薬品において重要な複素環系であるインドール部分を含んでいます .

2. 製法

合成経路と反応条件

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルの合成は、通常、1H-インドール-5-イルアミンと適切なスチリル誘導体を制御された条件下で縮合させることを含みます。反応は、多くの場合、トリエチルアミンなどの塩基と、ジメチルホルムアミド(DMF)などの溶媒の存在下で行われます。 反応混合物は、目的の生成物の形成を促進するために加熱されます .

工業生産方法

この化合物の工業生産方法は、同様の合成経路を大規模で行う場合がありますが、連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、純粋な化合物を得ます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile typically involves the condensation of 1H-indol-5-ylamine with a suitable styryl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

化学反応の分析

反応の種類

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 酢酸中の臭素などの求電子試薬.

生成する主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により対応するケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります .

4. 科学研究の応用

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルは、いくつかの科学研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤および抗ウイルス剤としての可能性について調査されています。

医学: 抗がん特性とその薬物開発における可能性について調査されています。

科学的研究の応用

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルの作用機序は、特定の分子標的との相互作用を含みます。インドール部分は、この化合物がさまざまな受容体や酵素に高い親和性で結合し、その活性を調節することを可能にします。 この相互作用は、特定の生物学的経路の阻害につながる可能性があり、がんや感染症などの疾患の治療に効果的です .

6. 類似の化合物との比較

類似の化合物

インドール-3-酢酸: インドール構造が類似した植物ホルモン。

トリプトファン: インドール環を持つ必須アミノ酸。

インドメタシン: インドール部分を含む非ステロイド系抗炎症薬.

独自性

4-(1H-インドール-5-イルアミノ)-5-スチリルニコチノニトリルは、その特定の構造的特徴により、独特の生物活性を発揮するため、ユニークです。 そのスチリル基は、さまざまな生物学的標的との相互作用能力を高め、医薬品化学において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.

Uniqueness

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its styryl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

特性

分子式 |

C22H16N4 |

|---|---|

分子量 |

336.4 g/mol |

IUPAC名 |

4-(1H-indol-5-ylamino)-5-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C22H16N4/c23-13-19-15-24-14-18(7-6-16-4-2-1-3-5-16)22(19)26-20-8-9-21-17(12-20)10-11-25-21/h1-12,14-15,25H,(H,24,26)/b7-6+ |

InChIキー |

GLBDOEWDGNREFF-VOTSOKGWSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C/C2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N |

正規SMILES |

C1=CC=C(C=C1)C=CC2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)